Cas no 83-94-3 (Tabernanthine)

Tabernanthine structure
Productnaam:Tabernanthine
Tabernanthine Chemische en fysische eigenschappen
Naam en identificatie
-
- Ibogamine, 13-methoxy-
- Tabernanthine
- TV52I1S16D
- 13-Methoxyibogamine
- 13-Methoxyibogamine (ACI)
- 6,9-Methano-5H-pyrido[1′,2′:1,2]azepino[4,5-b]indole, ibogamine deriv. (ZCI)
- Tabernanthine (6CI, 7CI, 8CI)
- Tabernanthin
- 83-94-3
- (1R,15R,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene
- DTXSID50878514
- [1-methyl-1-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]ethyl] 3-methylbut-2-enoate
- (1-methyl-1-((8S)-2-oxo-8,9-dihydrofuro(2,3-h)chromen-8-yl)ethyl) 3-methylbut-2-enoate
- UNII-TV52I1S16D
- TABERNANTHINE [MI]
- AKOS040762389
- SCHEMBL3844372
- DTXCID901016560
- (1R,15R,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo(13.3.1.02,10.04,9.013,18)nonadeca-2(10),4(9),5,7-tetraene
-
- Inchi: 1S/C20H26N2O/c1-3-13-8-12-9-17-19-16(6-7-22(11-12)20(13)17)15-5-4-14(23-2)10-18(15)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13+,17+,20+/m1/s1
- InChI-sleutel: UCIDWKVIQZIKEK-CFDPKNGZSA-N
- LACHT: O(C)C1C=CC2=C(C=1)NC1=C2CCN2C[C@@H]3C[C@H](CC)[C@H]2[C@H]1C3
Berekende eigenschappen
- Exacte massa: 310.204513457g/mol
- Monoisotopische massa: 310.204513457g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 455
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 28.3
- XLogP3: 2.831
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.2±0.1 g/cm3
- Smeltpunt: 213.5-215°
- Kookpunt: 484.2±40.0 °C at 760 mmHg
- Vlampunt: 246.6±27.3 °C
- pka: 6.04 in 80% methylcellosolve
- Dampfdruk: 0.0±1.2 mmHg at 25°C
- Specifieke rotatie: D20 -40° (acetone)
Tabernanthine Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Tabernanthine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5089-1 mg |
Tabernanthine |
83-94-3 | 1mg |
¥2275.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5089-5 mg |
Tabernanthine |
83-94-3 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T75940-5 mg |
Ibogamine, 13-methoxy- |
83-94-3 | 5mg |
¥4480.0 | 2021-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T75940-5mg |
Ibogamine, 13-methoxy- |
83-94-3 | ,97.0% | 5mg |
¥5280.0 | 2023-09-06 | |
A2B Chem LLC | AH70869-5mg |
tabernanthine |
83-94-3 | 97.0% | 5mg |
$660.00 | 2024-04-19 | |
TargetMol Chemicals | TN5089-1 mL * 10 mM (in DMSO) |
Tabernanthine |
83-94-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3,810 | 2023-07-10 | |
A2B Chem LLC | AH70869-1mg |
tabernanthine |
83-94-3 | 97.0% | 1mg |
$599.00 | 2024-04-19 |
Tabernanthine Gerelateerde literatuur
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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